Cas no 1351597-95-9 (5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide)

5-Bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide is a brominated furan-carboxamide derivative featuring a naphthalene substituent. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, combining a furan ring with a hydroxyethylnaphthalene moiety. The bromine atom enhances reactivity for further functionalization, making it a versatile intermediate in cross-coupling reactions and drug discovery. Its rigid aromatic framework may contribute to binding interactions in biological systems, while the hydroxyl group offers potential for derivatization or hydrogen bonding. Suitable for research applications, this compound serves as a valuable scaffold for developing pharmacologically active molecules or advanced organic materials.
5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide structure
1351597-95-9 structure
商品名:5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide
CAS番号:1351597-95-9
MF:C17H14BrNO3
メガワット:360.20196390152
CID:6400465
PubChem ID:56764122

5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide
    • 5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide
    • 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide
    • VU0524973-1
    • 5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
    • 1351597-95-9
    • F5857-2378
    • AKOS024523776
    • インチ: 1S/C17H14BrNO3/c18-16-9-8-15(22-16)17(21)19-10-14(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,20H,10H2,(H,19,21)
    • InChIKey: RIDPQJMZXJPAGX-UHFFFAOYSA-N
    • ほほえんだ: O1C(Br)=CC=C1C(NCC(O)C1=C2C(C=CC=C2)=CC=C1)=O

計算された属性

  • せいみつぶんしりょう: 359.01571g/mol
  • どういたいしつりょう: 359.01571g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 62.5Ų

5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-2378-4mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
4mg
$66.0 2023-09-09
Life Chemicals
F5857-2378-20mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
20mg
$99.0 2023-09-09
Life Chemicals
F5857-2378-25mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
25mg
$109.0 2023-09-09
Life Chemicals
F5857-2378-20μmol
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-2378-40mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
40mg
$140.0 2023-09-09
Life Chemicals
F5857-2378-50mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
50mg
$160.0 2023-09-09
Life Chemicals
F5857-2378-1mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
1mg
$54.0 2023-09-09
Life Chemicals
F5857-2378-10μmol
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-2378-2mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
2mg
$59.0 2023-09-09
Life Chemicals
F5857-2378-5mg
5-bromo-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]furan-2-carboxamide
1351597-95-9
5mg
$69.0 2023-09-09

5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamide 関連文献

5-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethylfuran-2-carboxamideに関する追加情報

5-Bromo-N-(2-Hydroxy-2-(Naphthalen-1-Yl)Ethyl)Furan-2-Carboxamide (CAS No. 1351597-95-9)

The compound 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide (CAS No. 1351597-95-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a furan ring, a bromine substituent, and a naphthalene moiety, making it a versatile building block for further chemical modifications. Recent studies have highlighted its role in the development of novel therapeutic agents and advanced materials.

Furan derivatives have long been recognized for their aromatic stability and reactivity, making them valuable in organic synthesis. The presence of the bromo group at the 5-position of the furan ring introduces additional functionality, enabling selective substitution reactions. This feature is particularly advantageous in medicinal chemistry, where precise control over molecular interactions is crucial for drug design.

The naphthalene moiety attached to the ethyl group further enhances the compound's electronic properties and increases its hydrophobicity. This structural element is known to improve the bioavailability of drugs by optimizing their partition coefficients between hydrophilic and hydrophobic environments. Recent research has demonstrated that such naphthyl-containing compounds exhibit promising activity in combating neurodegenerative diseases, such as Alzheimer's and Parkinson's, by modulating key enzymes involved in these conditions.

One of the most exciting developments involving this compound is its application in bioconjugation chemistry. The hydroxyl group on the ethyl chain provides a reactive site for attaching various biomolecules, such as peptides or antibodies, creating targeted drug delivery systems. These systems have shown enhanced efficacy in delivering therapeutic agents to specific tissues or cells, reducing systemic toxicity and improving treatment outcomes.

Moreover, the furan carboxamide group has been identified as a potential scaffold for designing inhibitors of protein kinases, which are critical targets in cancer therapy. By modifying the substituents on the furan ring or adjusting the length of the ethyl chain, researchers can fine-tune the compound's binding affinity and selectivity towards specific kinase isoforms.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and amide bond formation. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields and purity levels. This approach aligns with current trends toward greener chemistry practices by minimizing solvent usage and reducing energy consumption.

From an environmental standpoint, understanding the toxicological profile of this compound is essential for its safe handling and application. Preliminary studies indicate that it exhibits low acute toxicity; however, long-term exposure effects require further investigation to ensure compliance with regulatory standards.

In conclusion, 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide (CAS No. 1351597-95-9) represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its unique structure enables it to serve as both a functional building block and a lead compound for drug discovery efforts. As research continues to uncover its full potential, this compound is poised to make significant contributions to advancing modern medicine and material science.

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